What are the physical properties of 3-Bromo-2-coumaranone?
What are the physical properties of 3-Bromo-2-coumaranone?
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-coumaranone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-coumaranone (CAS No: 115035-43-3) is a halogenated heterocyclic compound belonging to the coumaranone family.[1] This guide provides a comprehensive overview of its core physical and chemical properties, drawing upon available data and contextualized by the characteristics of structurally related compounds. It is intended to serve as a vital resource for professionals in research and drug development, offering insights into its molecular structure, reactivity, and potential applications. The compound's utility as a versatile intermediate in organic synthesis, particularly for creating more complex heterocyclic systems, positions it as a molecule of significant interest.[1][2]
Molecular and Physicochemical Profile
3-Bromo-2-coumaranone is characterized by a fused ring system composed of a benzene ring and a brominated γ-lactone ring.[1] This structure imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthesis and biological studies.
Core Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 3-Bromo-1-benzofuran-2(3H)-one | N/A |
| Synonyms | 3-Brom-2-cumaranon, 3-bromo-3H-1-benzofuran-2-one | [3] |
| CAS Number | 115035-43-3 | [4][5] |
| Molecular Formula | C₈H₅BrO₂ | [3][4] |
| Molecular Weight | 213.03 g/mol | [3][4] |
| InChI Key | MXSVEBOOHMKMQG-UHFFFAOYSA-N | [4] |
Tabulated Physical Properties
The physical properties of 3-Bromo-2-coumaranone are summarized below. It is important to note that some of these values are predicted based on computational models and should be confirmed experimentally.
| Property | Value | Source(s) |
| Physical State | Solid, likely a crystalline powder. | Inferred from melting point and data on related compounds[6][7] |
| Appearance | Solution in ethyl acetate is clear, colorless to yellow. | [3][4] |
| Melting Point | 107-109 °C | [3][4] |
| Boiling Point | 236.5 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.768 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in ethyl acetate (25 mg/mL). | [3][4] |
| Vapor Pressure | 0.0472 mmHg at 25°C | [3] |
| Refractive Index | 1.639 (Predicted) | [3] |
| Flash Point | 96.8 °C | [3] |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a signal for the proton at the chiral center (C3). The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methine proton at the C3 position, adjacent to the bromine atom and the carbonyl group, would likely appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals. Key signals would include the carbonyl carbon of the lactone (expected around δ 170-180 ppm), the carbon bearing the bromine atom (C3), and the six carbons of the aromatic ring. For the related 3-(bromoacetyl)coumarin, characteristic signals are observed at δ 188.9 (ketonic C=O), 158.9 (lactonic C=O), and 35.6 (methylene carbon).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically found in the region of 1750-1780 cm⁻¹. Other significant bands would include C-Br stretching and C-H and C=C stretching from the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, at m/z 212 and 214, respectively.
Chemical Reactivity and Handling
Reactivity Profile
As a halogenated carbonyl compound, 3-Bromo-2-coumaranone is a versatile synthetic intermediate.[1] Its reactivity is primarily centered around the bromine atom and the lactone ring.
-
Nucleophilic Substitution: The bromine atom at the C3 position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position.[1]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the lactone ring.[1]
-
Allylation Reactions: The compound has been noted for its reactivity in nickel-catalyzed allylation reactions, leading to the formation of various derivatives.[1]
-
Chemiluminescence: Like other coumaranone derivatives, it may participate in chemiluminescence reactions upon activation, a property that is being explored for various analytical applications.[1][8]
The diagram below illustrates the core reactivity pathways of 3-Bromo-2-coumaranone.
Caption: Key reactivity pathways of 3-Bromo-2-coumaranone.
Storage and Safety
Proper handling and storage are essential when working with 3-Bromo-2-coumaranone.
-
Storage: The compound should be stored at 2-8°C.[3][4] It is classified as a combustible solid.[4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves, safety goggles (eyeshields), and a lab coat, is required. For handling powders, a type N95 (US) respirator or equivalent should be used to avoid inhalation.[4]
-
Hazards: While a detailed GHS classification is not consistently available, related brominated carbonyl compounds are known to be irritants to the skin, eyes, and respiratory system.[9][10] Standard precautionary measures for handling halogenated organic compounds should be followed.
Synthesis and Purification
General Synthesis Approach
The synthesis of 3-Bromo-2-coumaranone generally involves a two-step process, as depicted in the workflow below.
Caption: General synthetic workflow for 3-Bromo-2-coumaranone.
-
Starting Materials: The synthesis typically begins with a suitable phenolic precursor, such as 2-hydroxyphenylacetic acid or a related derivative.[1][7]
-
Bromination: An electrophilic brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), is used to introduce a bromine atom at the alpha-position to the carboxylic acid.[1]
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization (lactonization) to form the five-membered lactone ring of the coumaranone system. This step can often be induced by heat or with the aid of an acid or base catalyst.[1]
Purification Protocol
Purification of the crude product is typically achieved through standard laboratory techniques.
-
Extraction: After the reaction is complete, the product is often extracted from the aqueous reaction mixture using an appropriate organic solvent, such as ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove any water-soluble impurities and by-products.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization/Chromatography: The crude solid is then purified, most commonly by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure 3-Bromo-2-coumaranone.
Applications in Research and Development
The unique structural features of 3-Bromo-2-coumaranone make it a valuable building block in several areas of chemical and pharmaceutical research.
-
Drug Discovery and Medicinal Chemistry: As a "bulk drug intermediate," this compound serves as a starting point for the synthesis of more complex molecules with potential therapeutic activity.[3] The coumaranone scaffold is present in various biologically active compounds.[7] Its utility as a precursor for diverse heterocyclic systems, such as thiazoles and pyrazoles, is particularly relevant, as these motifs are common in pharmaceuticals.[11]
-
Proteomics Research: 3-Bromo-2-coumaranone has been specifically identified for its use in proteomics, the large-scale study of proteins.[1] While the exact mechanism of its application in this field is not detailed, α-halocarbonyl compounds are often used as reactive probes to covalently label specific amino acid residues (like cysteine or histidine) in proteins, aiding in the identification and functional study of protein targets.
-
Material Science: The parent coumaranone structure is a key component in the synthesis of fluorescent and chemiluminescent dyes.[7][12] The potential for 3-Bromo-2-coumaranone to be functionalized into novel materials for applications in bioimaging, diagnostics, and sensors is an active area of interest.[8]
Conclusion
3-Bromo-2-coumaranone is a well-defined chemical entity with a range of established and potential applications. Its physical properties, characterized by a high melting point and solubility in organic solvents like ethyl acetate, make it amenable to standard synthetic laboratory procedures. The compound's true value lies in its chemical reactivity, which allows for its elaboration into a diverse array of more complex molecules. For researchers in drug discovery, proteomics, and material science, 3-Bromo-2-coumaranone represents a key intermediate with significant potential for innovation. Further research into its specific biological targets and the full scope of its synthetic utility will undoubtedly continue to expand its importance in the scientific community.
References
-
Abdel-Wahab, B. F., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Available at: [Link]
-
Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]
-
Al-Zaydi, A. A. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules. Available at: [Link]
-
PubMed. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules. Available at: [Link]
-
Al-Zaydi, A. A. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. PubMed. Available at: [Link]
-
Chem Service. (2015). SAFETY DATA SHEET - Bromoacetone. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Coumaranone. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Coumaranone. Retrieved from [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 3-Bromo-2-coumaranone. Retrieved from [Link]
-
Schramm, S., et al. (2013). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. ARKIVOC. Available at: [Link]
-
ResearchGate. (n.d.). Generality of protocol and scope of 3-coumaranone and indanone. Retrieved from [Link]
-
Schramm, S., et al. (2013). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. ResearchGate. Available at: [Link]
-
CHEMICAL POINT. (n.d.). 3-Bromo-2-coumaranone. Retrieved from [Link]
-
Villemin, D., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. Available at: [Link]
-
Lippold, J., et al. (2024). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. MDPI. Available at: [Link]
-
Boussafi, K., et al. (2024). Double Condensation of 3-Coumaranone with Aromatic Carbonyl Compounds Catalyzed by Brønsted Hyperacids. Sciforum. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-2-chromenone. Retrieved from [Link]
Sources
- 1. Buy 3-Bromo-2-coumaranone | 115035-43-3 [smolecule.com]
- 2. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3-Bromo-2-coumaranone 95 115035-43-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chemscene.com [chemscene.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
